molecular formula C21H19ClN2O4S2 B2926332 N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-[(2-chlorophenyl)methyl]ethanediamide CAS No. 896337-70-5

N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-[(2-chlorophenyl)methyl]ethanediamide

Cat. No.: B2926332
CAS No.: 896337-70-5
M. Wt: 462.96
InChI Key: JEPQPTPJWMJBJL-UHFFFAOYSA-N
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Description

N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N’-[(2-chlorophenyl)methyl]ethanediamide is a complex organic compound that features a combination of benzenesulfonyl, thiophene, and chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N’-[(2-chlorophenyl)methyl]ethanediamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N’-[(2-chlorophenyl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Halogen atoms on the aromatic rings can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N’-[(2-chlorophenyl)methyl]ethanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N’-[(2-chlorophenyl)methyl]ethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N’-[(2-chlorophenyl)methyl]ethanediamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N'-[2-(benzenesulfonyl)-2-thiophen-2-ylethyl]-N-[(2-chlorophenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O4S2/c22-17-10-5-4-7-15(17)13-23-20(25)21(26)24-14-19(18-11-6-12-29-18)30(27,28)16-8-2-1-3-9-16/h1-12,19H,13-14H2,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEPQPTPJWMJBJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C(=O)NCC2=CC=CC=C2Cl)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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